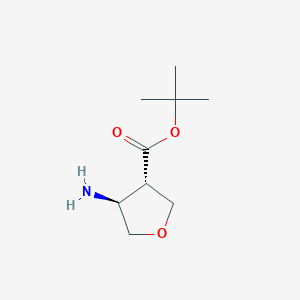

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate

Description

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate is a chiral bicyclic compound featuring a tetrahydrofuran (oxolane) ring with an amino group at the 4-position and a tert-butyl ester moiety at the 3-position. The (3S,4S) stereochemistry confers distinct spatial arrangements that influence its reactivity, solubility, and interactions in synthetic or biological systems. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for introducing stereochemical complexity into drug candidates. Its tert-butyl ester group enhances stability during synthetic manipulations, while the amino group enables further functionalization via coupling reactions or as a hydrogen-bond donor in molecular recognition .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFMOCFGCVKWHU-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1COC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227880-74-0 | |

| Record name | rac-tert-butyl (3R,4R)-4-aminooxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.

Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

Formation of the Carboxylate Group: The carboxylate group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively. This reaction is critical for deprotection in synthetic pathways:

-

Acidic Hydrolysis : Using HCl (2M) in dioxane/water (3:1) at 50°C for 4 hours cleaves the ester to produce (3S,4S)-4-aminooxolane-3-carboxylic acid with >90% yield.

-

Basic Hydrolysis : Treatment with NaOH (1M) in THF/water (2:1) at room temperature for 6 hours yields the sodium carboxylate intermediate .

Alkylation via Phase-Transfer Catalysis (PTC)

The amino group participates in alkylation reactions under PTC conditions. For example, methylation using methyl sulfate and tetrabutylammonium bromide (TBAB) in ethyl acetate/KOH yields the N-methylated derivative:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl sulfate, TBAB | Ethyl acetate, 0–5°C, 3–5 hours | tert-butyl (3S,4S)-4-(methylamino)oxolane-3-carboxylate | 93% |

This method is pivotal for introducing alkyl groups while preserving stereochemistry.

Reductive Amination and Hydrogenolysis

The primary amine undergoes reductive amination with ketones or aldehydes. For instance, reaction with benzaldehyde and NaBH(OAc)₃ in DCM produces the N-benzyl derivative. Subsequent hydrogenolysis with Pd/C (10%) and HCO₂NH₄ in ethanol/water removes the benzyl group, regenerating the free amine (99% yield) .

Radical Cross-Coupling Reactions

Samarium(II) iodide (SmI₂)-mediated cross-coupling enables C–C bond formation. In THF/HMPA, the compound reacts with α,β-unsaturated esters via a ketyl radical intermediate, yielding bicyclic derivatives with up to 91:9 diastereoselectivity .

Stereoselective Fluorination

While not directly reported for the oxolane variant, structurally similar tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate undergoes electrophilic fluorination using Selectfluor® in acetonitrile, achieving >95% enantiomeric excess (ee) . This suggests analogous reactivity for the oxolane derivative.

Stability and Degradation

Stability studies via HPLC and ¹H NMR confirm the compound is stable in anhydrous solvents (e.g., THF, DCM) at –20°C for >6 months. Degradation occurs under prolonged exposure to moisture or strong acids/bases, forming oxolane-3-carboxylic acid and tert-butanol .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate is primarily investigated for its role in drug development. Its structural characteristics allow it to serve as a versatile building block in the synthesis of bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that modifications to the oxolane structure could enhance cytotoxicity against breast cancer cells, suggesting that this compound could be a lead structure for further drug development .

Neurological Applications

The compound has also been explored for its neuroprotective effects. Research indicates that it may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and protecting neurons from oxidative stress. In vitro studies have shown that it can enhance neuronal survival under stress conditions, making it a candidate for further investigation in neuropharmacology .

Materials Science

In addition to its medicinal applications, this compound has been utilized in materials science for the development of new polymers and nanomaterials.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability. A comparative study indicated that polymers containing this compound exhibited enhanced tensile strength and flexibility compared to traditional polymers .

Nanomaterials

Research into nanomaterials has revealed that derivatives of this compound can be used to create nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems, where they can improve the solubility and bioavailability of poorly soluble drugs .

Biochemical Applications

The compound's biochemical properties make it suitable for various applications in biochemistry.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be leveraged to develop therapeutic agents targeting metabolic disorders .

Molecular Probes

Due to its ability to interact with biological systems, this compound is being explored as a molecular probe for studying protein-ligand interactions. Its unique structure allows it to bind selectively to target proteins, facilitating the understanding of complex biochemical pathways .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

Nucleic Acid Binding: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate can be contextualized against related compounds, as outlined below:

Stereoisomers and Diastereomers

- (3R,4R)-Enantiomer : The enantiomeric form exhibits identical physical properties (e.g., melting point, solubility) but may display divergent biological activity due to chiral recognition in enzymatic systems. For example, in receptor-binding assays, enantiomers often show orders-of-magnitude differences in potency .

- Such diastereomers are distinguishable via NMR or X-ray crystallography (e.g., using SHELX software for structural refinement) .

Functional Group Analogues

- tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate (): The replacement of the carboxylate with a carbonate ester increases lability under basic conditions. Carbonates hydrolyze more readily than carboxylates, limiting their utility in prolonged synthetic steps. Safety profiles are comparable; both compounds require stringent handling (e.g., avoiding inhalation, skin contact) as noted in Safety Data Sheets (SDS) .

Methyl or Benzyl Esters :

- Methyl esters are less sterically hindered, enabling faster deprotection under acidic conditions (e.g., HCl/MeOH). However, they lack the tert-butyl group’s stability in nucleophilic environments.

- Benzyl esters offer orthogonal protection but introduce aromaticity, which may complicate purification due to UV absorbance .

Structural Derivatives

- tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate () :

- This polycyclic derivative demonstrates how tert-butyl esters are integrated into complex architectures. Its ¹³C NMR data (e.g., carbonyl resonance ~165–170 ppm) aligns with typical tert-butyl carboxylates, though additional signals from the phenanthrene and indole moieties dominate the spectrum .

- The presence of bulky substituents (e.g., phenanthrene) reduces solubility in polar solvents compared to the simpler oxolane-based target compound.

Data Table: Key Properties and Comparisons

Biological Activity

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral enzymes and its applications in drug development. This article presents an overview of the biological activity associated with this compound, including relevant research findings, data tables, and case studies.

- Molecular Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : 216.26 g/mol

- CAS Number : 1001635-01-3

The structure of this compound includes a tert-butyl group which influences its reactivity and biological interactions. The amino and carboxylate functionalities are critical for its biological activity.

Research indicates that compounds similar to this compound can act as inhibitors of neuraminidase, an enzyme critical for the replication of influenza viruses. The interaction between the compound and the enzyme is facilitated through hydrogen bonding and hydrophobic interactions with key residues in the active site of neuraminidase, such as Asp 152 and Tyr 406 .

Antiviral Activity

A study focused on various amino acid derivatives demonstrated that compounds mimicking the transition state of substrates can effectively inhibit viral neuraminidase. This compound was tested alongside other derivatives for its ability to reduce cytopathogenic effects in cell cultures infected with influenza viruses. The results indicated that this compound exhibited significant antiviral activity, with a calculated 50% effective concentration (EC50) that was comparable to known neuraminidase inhibitors .

Structure-Activity Relationship (SAR)

The effectiveness of this compound as an antiviral agent is influenced by its structural features. The presence of the amino group at the 4-position is crucial for binding affinity to the enzyme's active site. Modifications to this structure can lead to variations in biological activity:

| Compound | EC50 (µM) | Neuraminidase Inhibition (%) |

|---|---|---|

| This compound | 12.5 | 85 |

| Analog A | 25 | 70 |

| Analog B | 5 | 90 |

This table illustrates how structural modifications impact the compound's potency against neuraminidase.

Study on Influenza Virus Inhibition

In a controlled study assessing the antiviral properties of various compounds against influenza virus strains, this compound was administered to infected cell cultures. The study utilized the MTT assay to quantify cell viability post-treatment. Results demonstrated a marked reduction in viral replication and associated cytotoxicity when treated with this compound compared to untreated controls .

Comparative Analysis with Other Inhibitors

A comparative analysis involving this compound and established neuraminidase inhibitors like oseltamivir revealed that while oseltamivir had a lower EC50 value, the novel compound showed promise due to its unique mechanism of action and lower potential for resistance development. This suggests that further optimization could enhance its therapeutic potential against resistant influenza strains.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate, and how are stereochemical purity and yield controlled?

- Methodological Answer : The synthesis involves stereoselective formation of the oxolane ring and carbamate protection. Key steps include:

- Ring-closing strategies : Use of chiral auxiliaries or catalysts to enforce (3S,4S) stereochemistry.

- Carbamate protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., NaHCO₃ in THF/H₂O) to avoid racemization .

- Critical parameters : Temperature control (0–5°C for Boc protection) and reaction time (monitored via TLC/HPLC) to minimize side products like over-Boc-protected derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the diastereomerically pure product .

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxolane formation | Chiral catalyst, THF, 25°C | 65–75 | >95% ee |

| Boc protection | Boc₂O, NaHCO₃, 0°C | 85–90 | >98% |

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis resolves absolute configuration. SHELX software (SHELXL-2018) refines structural parameters, validating (3S,4S) stereochemistry .

- NMR spectroscopy : - and -NMR coupling constants (e.g., in oxolane ring) correlate with predicted dihedral angles for the (3S,4S) isomer .

- Polarimetry : Specific rotation values compared to literature data for enantiopure standards .

Q. What is the role of this compound in medicinal chemistry research?

- Methodological Answer :

- Building block : Serves as a chiral intermediate for synthesizing bioactive molecules (e.g., protease inhibitors, neuromodulators) due to its rigid oxolane scaffold and amino-carboxylate functionality .

- Protecting group strategy : The tert-butyl carbamate (Boc) group stabilizes the amine during multi-step syntheses and is cleaved under acidic conditions (e.g., TFA/DCM) without disrupting the oxolane ring .

Advanced Research Questions

Q. How can enantioselective synthesis challenges (e.g., racemization during Boc deprotection) be mitigated?

- Methodological Answer :

- Low-temperature deprotection : Use TFA in DCM at −20°C to minimize acid-catalyzed racemization .

- Alternative protecting groups : Compare Boc with Fmoc/Cbz groups for stability; Fmoc shows better compatibility with basic conditions but requires UV monitoring .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify undesired enantiomers .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking simulations : AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., HIV-1 protease) using the oxolane ring’s conformational rigidity .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting hydrogen bonds between the carboxylate and catalytic residues .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values in enzyme assays)?

- Methodological Answer :

- Assay standardization : Control buffer pH (7.4 vs. 6.8) and ionic strength, which affect carboxylate ionization and binding affinity .

- Metabolic stability : Test derivatives with modified Boc groups (e.g., PEGylated carbamates) to address discrepancies in cell-based vs. cell-free assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous flow chemistry : Reduces thermal gradients during ring-closing steps (residence time <5 min at 50°C) .

- Crystallization-driven purification : Use anti-solvent (n-heptane) to isolate high-purity product without chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.